

Application Note & Protocol: Spectrophotometric Assay for Total Flavonoid Content in Chamomile

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Compound of Interest

Compound Name: *Kamillosan*

Cat. No.: *B1166676*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chamomile (*Matricaria chamomilla* L.) is a widely recognized medicinal plant, and its therapeutic effects are largely attributed to its rich composition of phenolic compounds, particularly flavonoids.[1][2][3] Apigenin, quercetin, and their glucosides are some of the major flavonoids found in chamomile.[1][4] These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][5] Consequently, accurate quantification of the total flavonoid content (TFC) is crucial for the quality control and standardization of chamomile-based products.

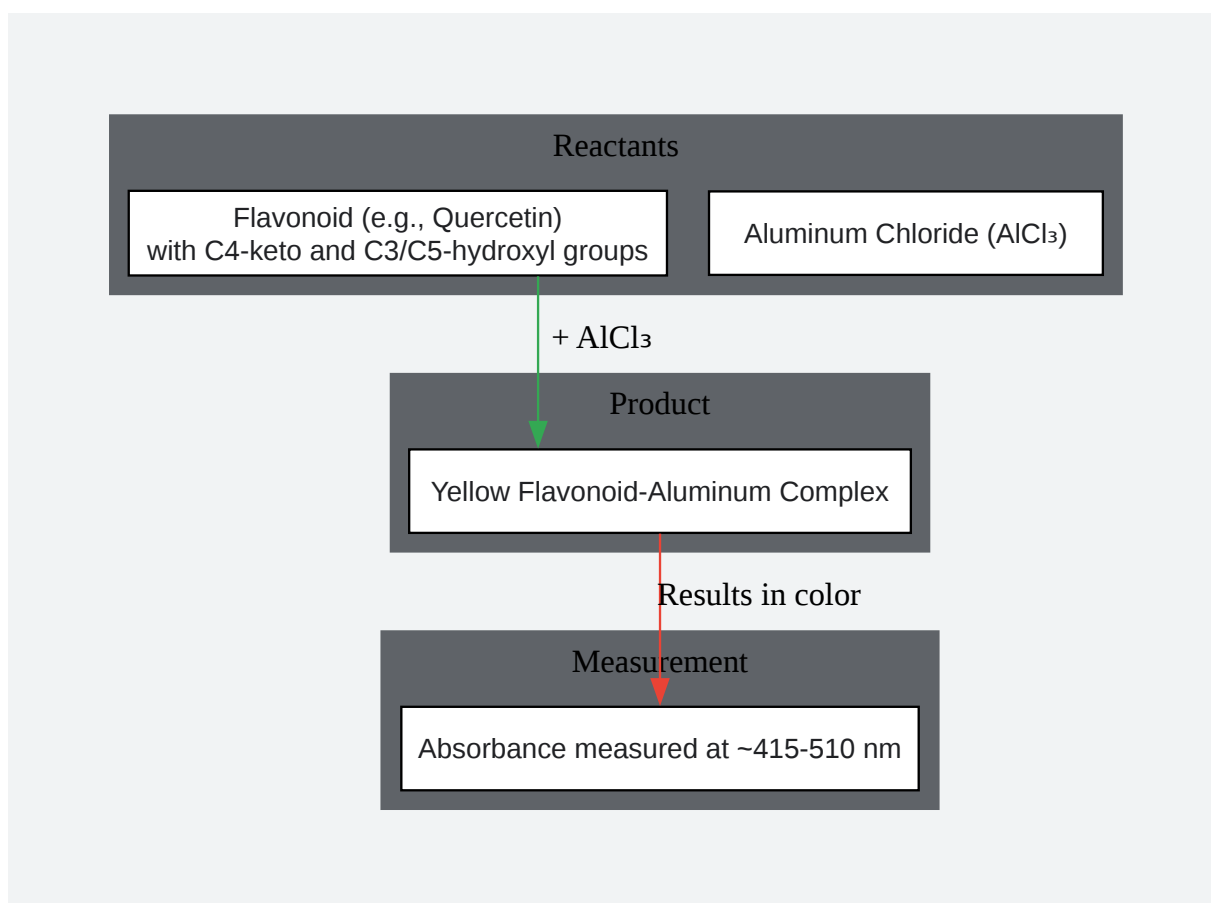
This document provides a detailed protocol for the determination of total flavonoid content in chamomile extracts using the aluminum chloride colorimetric assay.[5][6] This method is simple, cost-effective, and widely used for the quantification of flavonoids.[7][8]

Principle of the Aluminum Chloride Colorimetric Assay

The aluminum chloride colorimetric method is based on the principle that aluminum chloride (AlCl_3) forms stable acid complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[5][6][9][10] Additionally, AlCl_3 can form labile complexes with ortho-dihydroxyl groups in the A or B rings of flavonoids.[5][6] This reaction results in the

formation of a colored complex, which exhibits maximum absorbance at a specific wavelength, typically between 415 nm and 510 nm.[5][10][11] The intensity of the color is directly proportional to the concentration of flavonoids in the sample. Quercetin is commonly used as a standard for the calibration curve.[10][12]

Chemical Reaction Principle



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Caption: Principle of the aluminum chloride colorimetric assay for flavonoid quantification.

Experimental Protocols

Materials and Reagents

- Dried Chamomile Flowers

- Quercetin (standard)
- Methanol (analytical grade)[[13](#)]
- Ethanol (96%)[[12](#)]
- Aluminum chloride (AlCl_3)
- Potassium acetate (CH_3COOK) or Sodium Acetate (CH_3COONa)[[5](#)][[14](#)]
- Distilled water
- Spectrophotometer (UV-Vis)
- Cuvettes or 96-well microplate reader
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Vortex mixer
- Centrifuge
- Syringe filters ($0.2\ \mu\text{m}$)[[13](#)]

Preparation of Chamomile Extract

- Grind the dried chamomile flowers into a fine powder.
- Weigh 0.2 g of the powdered chamomile and place it in an extraction tube.[[13](#)]
- Add 10 mL of 70% aqueous methanol to the tube.[[13](#)]
- Extract the sample at 75°C for 60 minutes.[[13](#)]
- After extraction, centrifuge the mixture at 4000 rpm for 5 minutes.[[13](#)]
- Collect the supernatant. For analysis, filter the supernatant through a $0.2\ \mu\text{m}$ syringe filter.
[[13](#)]

Preparation of Standard Solutions (Quercetin)

- Stock Solution (1 mg/mL): Dissolve 10 mg of quercetin in 10 mL of methanol or 96% ethanol. [\[12\]](#)
- Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a range of concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL). [\[15\]](#)[\[16\]](#)

Spectrophotometric Assay Procedure

- Pipette 0.5 mL of the chamomile extract or standard solution into a test tube.
- Add 1.5 mL of 96% ethanol.
- Add 0.1 mL of 10% aluminum chloride solution. [\[11\]](#)
- Add 0.1 mL of 1 M potassium acetate solution. [\[11\]](#)[\[12\]](#)
- Add 2.8 mL of distilled water. [\[6\]](#)[\[11\]](#)
- Vortex the mixture for 1 minute and incubate at room temperature for 30 minutes. [\[11\]](#)
- Measure the absorbance of the solution at 415 nm using a spectrophotometer against a blank. [\[5\]](#)[\[11\]](#)
 - The blank solution is prepared in the same manner, but the chamomile extract or standard is replaced with the extraction solvent.

Data Presentation

Table 1: Example Quercetin Standard Curve Data

Quercetin Concentration (µg/mL)	Absorbance at 415 nm (Mean ± SD, n=3)
0 (Blank)	0.000 ± 0.000
10	0.125 ± 0.005
20	0.250 ± 0.007
40	0.500 ± 0.010
60	0.750 ± 0.012
80	1.000 ± 0.015
100	1.250 ± 0.018

From this data, a calibration curve is plotted (Absorbance vs. Concentration), and a linear regression equation ($y = mx + c$) is determined, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the intercept.[\[16\]](#)

Table 2: Calculation of Total Flavonoid Content in Chamomile Extract

Sample	Absorbance at 415 nm	Concentration from Standard Curve (µg/mL)	Total Flavonoid Content (mg QE/g of dry material)
Chamomile Extract	0.650	52.0	26.0

Calculation Formula:

$$\text{Total Flavonoid Content (mg QE/g)} = (C \times V) / W$$

Where:

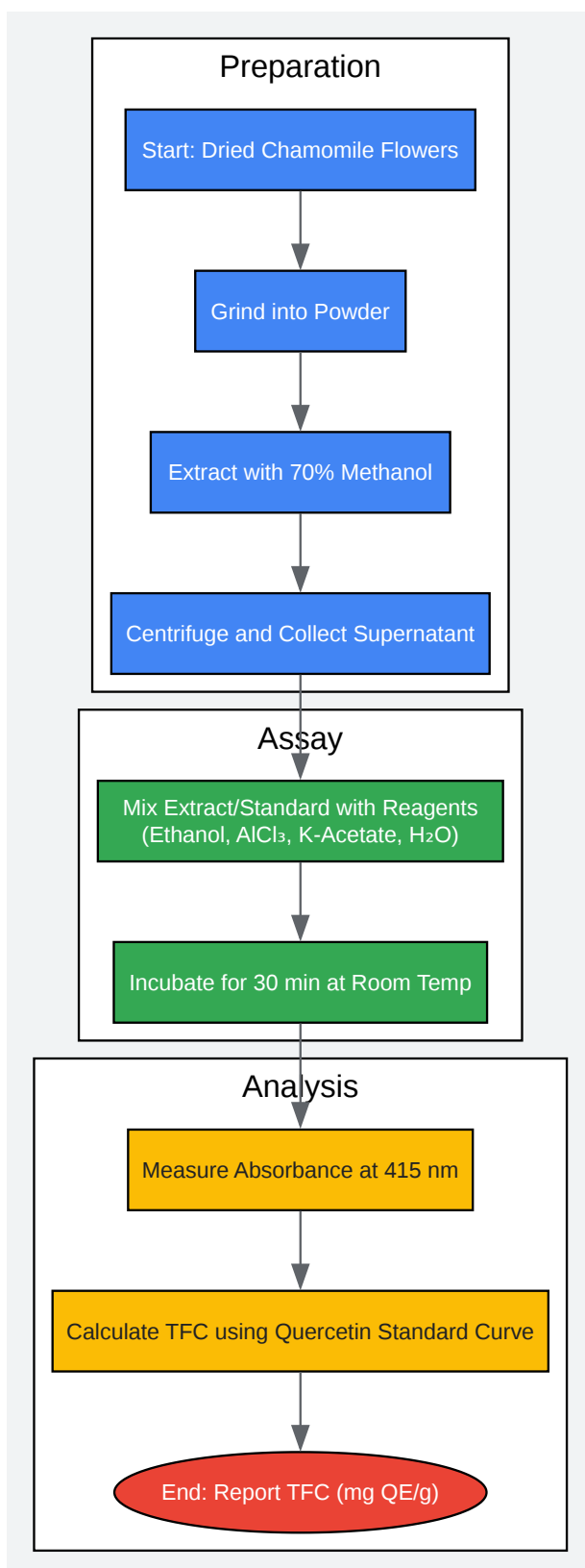
- C = Concentration of flavonoids from the calibration curve (mg/mL).
- V = Volume of the extract (mL).
- W = Weight of the dry chamomile powder (g).

Example Calculation:

- $C = 52.0 \mu\text{g/mL} = 0.052 \text{ mg/mL}$
- $V = 10 \text{ mL}$
- $W = 0.2 \text{ g}$
- $\text{TFC} = (0.052 \text{ mg/mL} * 10 \text{ mL}) / 0.2 \text{ g} = 2.6 \text{ mg QE/g}$

Visualizations

Experimental Workflow



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Caption: Workflow for the spectrophotometric determination of total flavonoids in chamomile.

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